molecular formula C6H2N2O4S2 B3050635 [1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid CAS No. 27492-59-7

[1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid

Cat. No.: B3050635
CAS No.: 27492-59-7
M. Wt: 230.2 g/mol
InChI Key: SHCDOUSGFOPEQD-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid is a heterocyclic compound featuring a fused ring system composed of two thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3]thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid typically involves the condensation of appropriate thiazole derivatives. One common method involves the reaction of 4,4’-diformyl-2,2’-bithiazole with malonic acid in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups attached to the thiazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols; reactions often require a base like sodium hydroxide or potassium carbonate and are carried out in polar solvents.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Chemistry:

Biology and Medicine:

    Drug Design:

Industry:

    Sensors: Employed in the creation of chemical sensors due to its luminescent properties and ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism by which [1,3]thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid exerts its effects is largely dependent on its application. In photocatalysis, the compound’s conjugated system allows for efficient absorption of visible light, leading to the generation of electron-hole pairs that drive catalytic reactions. In biological systems, its interaction with molecular targets may involve binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    Thiazole: A simpler heterocyclic compound with a single thiazole ring.

    Thiadiazole: Contains a fused ring system with sulfur and nitrogen atoms, similar to thiazole but with different electronic properties.

    Benzothiazole: Features a benzene ring fused to a thiazole ring, offering different chemical reactivity and applications.

Uniqueness: [1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid stands out due to its fused ring system, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring strong conjugation and stability, such as in photocatalysis and materials science.

Properties

IUPAC Name

[1,3]thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N2O4S2/c9-5(10)3-7-1-2(14-3)8-4(13-1)6(11)12/h(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCDOUSGFOPEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(S1)C(=O)O)SC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181910
Record name (1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27492-59-7
Record name Thiazolo(5,4-d)thiazole-2,5-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027492597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC34407
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW925WM663
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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